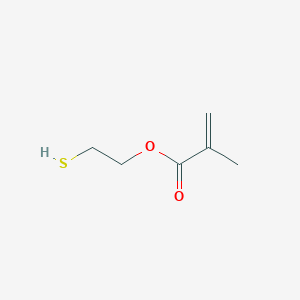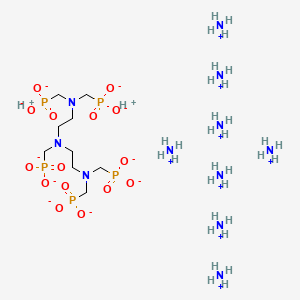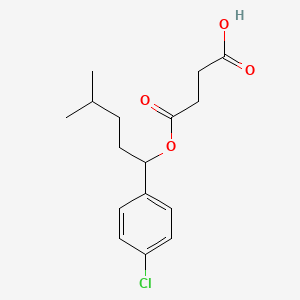
Succinic acid, p-chloro-alpha-isopentylbenzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinic acid, p-chloro-alpha-isopentylbenzyl ester is an organic compound that belongs to the ester family It is derived from succinic acid, which is a dicarboxylic acid, and p-chloro-alpha-isopentylbenzyl alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, p-chloro-alpha-isopentylbenzyl ester typically involves the esterification of succinic acid with p-chloro-alpha-isopentylbenzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the reactants are heated together in a solvent like toluene or dichloromethane to facilitate the esterification process. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the quality of the ester.
化学反应分析
Types of Reactions
Succinic acid, p-chloro-alpha-isopentylbenzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to succinic acid and p-chloro-alpha-isopentylbenzyl alcohol in the presence of a strong acid or base.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: The ester can be reduced to form alcohols and other reduction products.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Succinic acid and p-chloro-alpha-isopentylbenzyl alcohol.
Oxidation: Corresponding carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduction products.
Substitution: New esters or other substituted products.
科学研究应用
Succinic acid, p-chloro-alpha-isopentylbenzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of succinic acid, p-chloro-alpha-isopentylbenzyl ester involves its interaction with specific molecular targets and pathways. The ester can be hydrolyzed in biological systems to release succinic acid and p-chloro-alpha-isopentylbenzyl alcohol, which can then exert their effects. Succinic acid is known to participate in the tricarboxylic acid cycle, playing a crucial role in cellular metabolism and energy production. The p-chloro-alpha-isopentylbenzyl alcohol may interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- Succinic acid, p-chloro-alpha-methylbenzyl ester
- Succinic acid, p-chloro-alpha-ethylbenzyl ester
- Succinic acid, p-chloro-alpha-propylbenzyl ester
Uniqueness
Succinic acid, p-chloro-alpha-isopentylbenzyl ester is unique due to its specific structural features, which include the p-chloro substitution on the benzyl ring and the isopentyl group
属性
CAS 编号 |
97492-93-8 |
|---|---|
分子式 |
C16H21ClO4 |
分子量 |
312.79 g/mol |
IUPAC 名称 |
4-[1-(4-chlorophenyl)-4-methylpentoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H21ClO4/c1-11(2)3-8-14(12-4-6-13(17)7-5-12)21-16(20)10-9-15(18)19/h4-7,11,14H,3,8-10H2,1-2H3,(H,18,19) |
InChI 键 |
IJVMXOZKWHUACE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC(C1=CC=C(C=C1)Cl)OC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


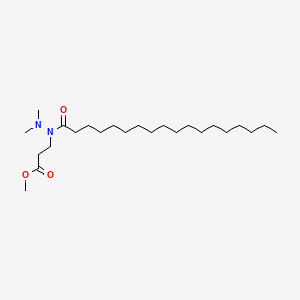

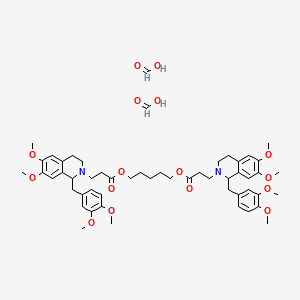
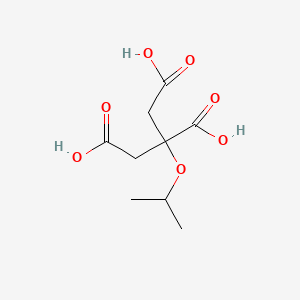

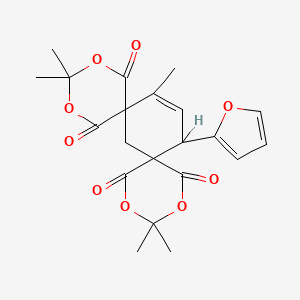

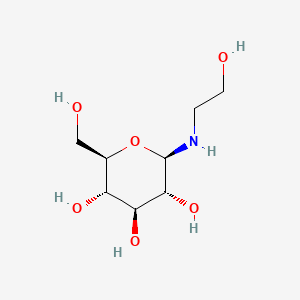
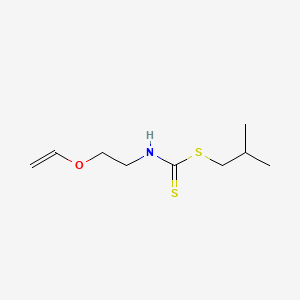
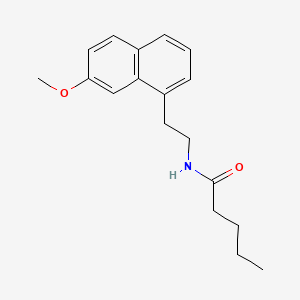
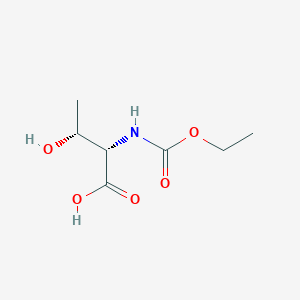
![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)
